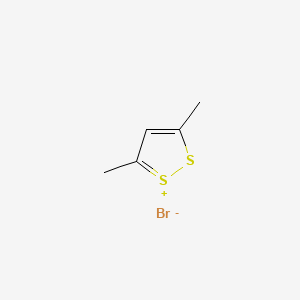
1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide is a heterocyclic compound containing sulfur atoms. It is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific fields. The compound’s structure includes a five-membered ring with two sulfur atoms and a positively charged nitrogen atom, which contributes to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide can be synthesized through several methods. One common approach involves the reaction of 1,3-dithiane with bromine under controlled conditions. This reaction proceeds via a sulfonium-mediated ring-closure, resulting in the formation of the desired compound . The reaction typically requires mild conditions and completes within minutes.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms and the positively charged nitrogen atom in the ring structure.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or dithiols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the bromide ion, forming new derivatives.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide involves its ability to undergo redox reactions and form stable complexes with metal ions. The sulfur atoms in the ring structure can donate electrons, making the compound an effective ligand for metal ions. This property is exploited in various catalytic processes and in the stabilization of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiolane: Another sulfur-containing heterocycle with similar reactivity but different ring size and structure.
Ethane-1,2-dithiol: A linear dithiol with similar sulfur chemistry but lacking the ring structure and positive charge.
1,3-Dithiane: A six-membered ring compound with similar sulfur reactivity but different ring size and stability.
Uniqueness
1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide is unique due to its five-membered ring structure with a positively charged nitrogen atom, which imparts distinct reactivity and stability compared to other sulfur-containing heterocycles. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
22251-86-1 |
|---|---|
Fórmula molecular |
C5H7BrS2 |
Peso molecular |
211.1 g/mol |
Nombre IUPAC |
3,5-dimethyldithiol-1-ium;bromide |
InChI |
InChI=1S/C5H7S2.BrH/c1-4-3-5(2)7-6-4;/h3H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
JKMNRECQORTLKS-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=[S+]S1)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



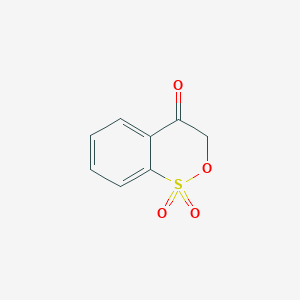
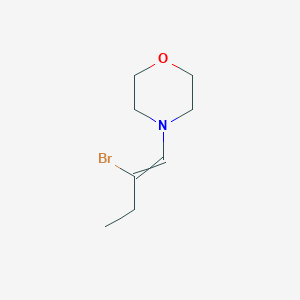
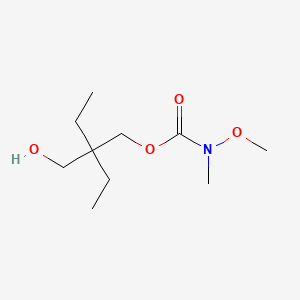
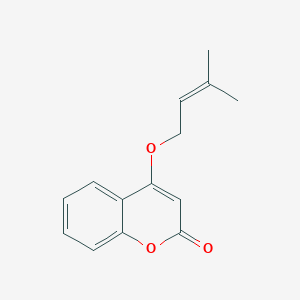
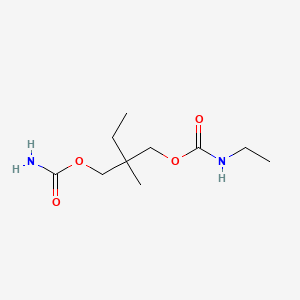
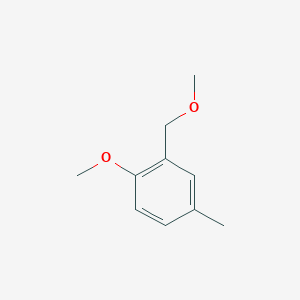
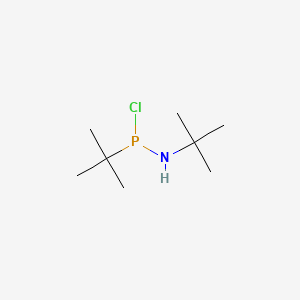
![4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride](/img/structure/B14698177.png)
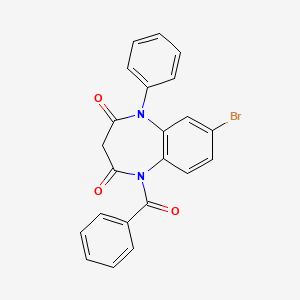

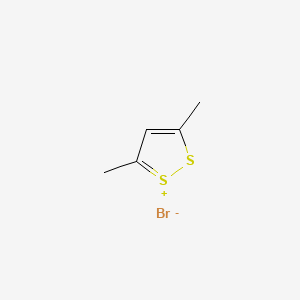
![Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester](/img/structure/B14698193.png)
![[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate](/img/structure/B14698194.png)
